Sodium arsenite

Catalog No.
S564752
CAS No.
7784-46-5
M.F
NaAsO2
AsNaO2
M. Wt
129.910 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium arsenite

CAS Number

7784-46-5

Product Name

Sodium arsenite

IUPAC Name

sodium;oxoarsinite

Molecular Formula

NaAsO2
AsNaO2

Molecular Weight

129.910 g/mol

InChI

InChI=1S/AsHO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1

InChI Key

PTLRDCMBXHILCL-UHFFFAOYSA-M

SMILES

[O-][As]=O.[Na+]

solubility

Very soluble (NTP, 1992)
Freely sol in water; slightly sol in alcohol
Solubility in water: very good

Synonyms

KML001, sodium arsenite, sodium meta-arsenite, sodium metaarsenite

Canonical SMILES

[O-][As]=O.[Na+]

Isomeric SMILES

[O-][As]=O.[Na+]

The exact mass of the compound Sodium arsenite is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble (ntp, 1992)freely sol in water; slightly sol in alcoholsolubility in water: very good. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Arsenicals - Arsenites - Supplementary Records. It belongs to the ontological category of inorganic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides, Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium arsenite (NaAsO2) is a highly soluble, inorganic trivalent arsenic (As(III)) salt that serves as a critical precursor and analytical standard in both industrial and laboratory settings. Unlike other arsenic compounds, it provides a stable, readily bioavailable, and process-friendly source of As(III) without the need for extreme pH adjustments [1]. Its exceptional aqueous solubility and predictable speciation make it the benchmark material for synthesizing arsenic-based nanomaterials, validating water purification media against neutral As(III) species, and inducing standardized cellular stress responses in toxicological research [2].

Procurement substitution with the more common arsenic trioxide (As2O3) introduces severe processability bottlenecks. As2O3 has poor aqueous solubility (~37 g/L at 20°C) and requires the addition of strong bases like sodium hydroxide to dissolve, which alters the pH and ionic strength of the system, confounding biological assays and complicating synthetic pathways [1]. Conversely, substituting with sodium arsenate (Na2HAsO4) fails because it provides pentavalent arsenic (As(V)). At neutral pH, As(V) exists as a negatively charged anion, whereas As(III) from sodium arsenite forms neutral arsenous acid (H3AsO3). This fundamental charge difference drastically alters adsorption kinetics, making sodium arsenite the mandatory 'worst-case' challenge standard for water treatment validation [2].

Aqueous Solubility and Processability Advantage

Sodium arsenite offers a massive processability advantage over arsenic trioxide due to its exceptional water solubility. While arsenic trioxide achieves a maximum solubility of approximately 37 g/L at 20°C, sodium arsenite dissolves at up to 1560 g/L (156 g/100 mL) [1]. This ~42-fold increase in solubility eliminates the need for harsh basic co-solvents (such as NaOH) during precursor preparation, allowing for direct integration into neutral-pH aqueous workflows [2].

Evidence DimensionAqueous solubility at 20-25°C
Target Compound Data1560 g/L (Sodium arsenite)
Comparator Or Baseline37 g/L (Arsenic trioxide)
Quantified Difference~42-fold higher solubility
ConditionsAqueous solution at neutral baseline pH

Eliminates the need for caustic co-solvents, streamlining precursor preparation and preserving pH-sensitive biological and synthetic environments.

Adsorption Challenge Benchmark for Water Treatment

Validating water filtration media requires testing against both As(III) and As(V). Sodium arsenite is the required As(III) source because it forms neutral arsenous acid (H3AsO3, pKa ~9.2) at physiological and environmental pH (pH 7). In contrast, sodium arsenate forms anionic species (H2AsO4- / HAsO4^2-). Studies on mesoporous iron oxide show drastically different adsorption capacities (e.g., 136.89 mg/g for As(III) vs. 31.82 mg/g for As(V) under specific isotherm models), proving that arsenate cannot serve as a proxy for arsenite[1]. Procurement of sodium arsenite is therefore mandatory to certify media against the harder-to-remove neutral As(III) species [2].

Evidence DimensionSpeciation and adsorption behavior at pH 7
Target Compound DataNeutral H3AsO3 species (Sodium arsenite)
Comparator Or BaselineAnionic H2AsO4- species (Sodium arsenate)
Quantified DifferenceDistinct adsorption kinetics and capacity (e.g., 136.89 mg/g vs 31.82 mg/g on mesoporous iron oxide)
ConditionsAquatic systems testing at pH 7

Provides the critical 'worst-case' neutral As(III) challenge required to legally and scientifically validate commercial water filtration media.

Cellular Stress Granule Induction and Assay Reproducibility

In neurodegeneration and toxicological research, sodium arsenite is the definitive standard for inducing stress granules. Standard protocols utilize 0.5 mM sodium arsenite for 30–60 minutes to achieve >90% induction of stress granules and aggresomes [1]. Attempting to use arsenic trioxide requires in situ dissolution with NaOH, which introduces pH artifacts and sodium ion concentration spikes that independently trigger or confound cellular stress pathways. Sodium arsenite provides a clean, single-variable As(III) exposure[2].

Evidence DimensionStress granule induction protocol compatibility
Target Compound Data0.5 mM direct aqueous addition (Sodium arsenite)
Comparator Or BaselineRequires NaOH dissolution (Arsenic trioxide)
Quantified DifferenceEliminates pH-induced experimental artifacts
ConditionsMammalian cell culture (e.g., HeLa, COS7) at 37°C

Ensures reproducible, artifact-free induction of heat shock proteins and stress granules, which is critical for standardized toxicological assays.

Nanoparticle Synthesis Precursor Suitability

For the synthesis of zero-valent arsenic (As(0)) nanoparticles and arsenene, sodium arsenite is the preferred wet-chemical precursor. It can be directly reduced by sodium borohydride (NaBH4) in an aqueous solution at pH 7–9 to yield stable, spherical As(0) nanoparticles in the 30–60 nm range[1]. Using arsenic trioxide for this process is highly inefficient due to its poor solubility, requiring extreme alkaline conditions that destabilize the resulting nanoparticle colloidal suspension [2].

Evidence DimensionWet-chemical reduction compatibility
Target Compound DataDirect reduction at pH 7-9 (Sodium arsenite)
Comparator Or BaselineRequires extreme alkaline conditions (Arsenic trioxide)
Quantified DifferenceEnables single-step synthesis of stable 30-60 nm As(0) nanoparticles
ConditionsAqueous reduction with NaBH4 at room temperature

Streamlines the scalable, wet-chemical synthesis of arsenic nanoparticles for semiconductor, optical, and medical applications.

Standardized Challenge Agent for Water Filtration Media

Because it forms neutral arsenous acid at pH 7, sodium arsenite is the mandatory challenge standard for evaluating the As(III) removal efficiency of commercial adsorbents, iron oxide media, and reverse osmosis membranes. It is procured to simulate worst-case groundwater contamination scenarios [1].

Precursor for Arsenic Nanoparticles and Chalcogenide Glasses

Its high aqueous solubility and compatibility with mild reducing agents make sodium arsenite the preferred precursor for synthesizing zero-valent arsenic nanoparticles, arsenene, and arsenic sulfide quantum dots used in advanced optics and semiconductor manufacturing [2].

Positive Control in Cellular Stress and Neurodegeneration Assays

Sodium arsenite is universally procured as the gold-standard chemical stressor for in vitro assays. It reliably induces oxidative stress, heat shock proteins, and stress granules without the confounding pH artifacts associated with dissolving arsenic trioxide in strong bases [3].

Physical Description

Sodium arsenite, aqueous solution appears as an aqueous solution of a solid. Toxic by ingestion, inhalation or skin absorption. Used as an antiseptic, in insecticides and herbicides, to preserve hides and in making dyes.
White or gray-white solid, soluble in water and absorbs CO2; [Hawley]
WHITE OR GREY HYGROSCOPIC POWDER.

Color/Form

White or grayish-white powder

Hydrogen Bond Acceptor Count

2

Exact Mass

129.901193 g/mol

Monoisotopic Mass

129.901193 g/mol

Heavy Atom Count

4

Taste

SALTY TASTE

Density

1.87 at 68 °F (NTP, 1992) - Denser than water; will sink
1.87
1.87 g/cm³

Decomposition

When heated to decomposition it emits toxic fumes of /arsenic and disodium oxide/.
DANGEROUS WHEN HEATED TO DECOMP ... IT EMITS TOXIC FUMES OF ARSENIC /SRP: INCLUDING ARSINE/. /ARSENIC CMPD/

Melting Point

615 °C

UNII

48OVY2OC72

GHS Hazard Statements

Aggregated GHS information provided by 114 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300+H310 (33.33%): Fatal if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H300 (78.95%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (66.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (79.82%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (45.61%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (17.54%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (97.37%): May cause cancer [Danger Carcinogenicity];
H372 (17.54%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (99.12%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (81.58%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (17.54%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

EXPTL THERAPY THE OPTICAL ISOMERS OF SODIUM 2,3-DIMERCAPTO-1-PROPANESULFONATE WERE SEPARATED AND THE ARSENIC ANTIDOTAL ACTIVITY OF THE L-ISOMER, THE D-ISOMER, AND THE RACEMIC MIXTURE OF 2,3-DIMERCAPTO-1-PROPANESULFONATE WERE INVESTIGATED IN VIVO AND IN VITRO.
MEDICATION (VET): TOPICAL ACARICIDE (TECHNICAL GRADE, 90-95% PURE)
MEDICATION (VET): COMPONENT OF CATTLE & SHEEP DIPS
MEDICATION (VET): EXTERNALLY, AS DIP (0.25%) AGAINST LICE & TICKS OF CATTLE, GOATS, & SHEEP. INTERNALLY, IN ORAL ELECTROLYTE MIXT, IN ANTHELMINTICS, & IN ALTERATIVE PREPN WHERE ITS READY WATER SOLUBILITY & RAPID SYSTEMIC ABSORPTION IS DESIRED.

Pharmacology

Sodium Metaarsenite is a highly soluble, orally available trivalent arsenic-containing telomerase inhibitor with potential antitumor activity. Although the exact mechanism through which sodium metaarsenite exerts its effect has yet to be fully elucidated, this agent appears to target and bind to telomeric sequences, specifically TTAGGG repeats, leading to a shortening of telomeres, and subsequent induction of apoptosis and inhibition of tumor cell growth. In addition, sodium metaarsenite also leads to the translocation of the catalytic subunit of telomerase into the cytoplasm and inhibition of the activity of telomerase. Telomerase is active in most tumors cells and is responsible for the maintenance of telomere length and plays a key role in cellular proliferation, but is quiescent in normal, healthy cells. The susceptibility to sodium metaarsenite seems to be inversely correlated with initial length of telomeres.

MeSH Pharmacological Classification

Enzyme Inhibitors

Mechanism of Action

ARSENITE IS READILY ABSORBED WHEN TAKEN INTERNALLY & POISONING IS ATTRIBUTED TO RAPID DEATH OF CELLS DUE TO INHIBITION OF RESP FROM LACK OF ADENOSINE TRIPHOSPHATE.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

7784-46-5

Absorption Distribution and Excretion

Arsenite crosses the placenta.
RATE OF ABSORPTION OF INORG ARSENICALS FROM DIGESTIVE TRACT DEPENDS UPON THEIR SOLUBILITY. SODIUM ARSENITE IS READILY SOL, RAPIDLY ABSORBED.
AT 20 HR AFTER IV INJECTION OF 4 MG (76)ARSENIC AS SODIUM ARSENITE TO ONE PATIENT WITH TERMINAL CANCER, HIGHEST LEVELS OF ARSENIC WERE FOUND IN LIVER & KIDNEYS & RELATIVELY SMALLER LEVELS IN VARIOUS OTHER TISSUES. EXCRETION OF (76)ARSENIC IN THE FIRST 24 HOURS AFTER AN IV INJECTION OF LABELLED SODIUM ARSENITE TO 2 PATIENTS WITH TERMINAL CANCER WAS 16.7% OF THE INJECTED DOSE; EXCRETION WAS MAINLY VIA THE URINE.
FOLLOWING IV ADMINISTRATION OF (76)ARSENIC AS SODIUM ARSENITE TO FIVE RATS AND FOUR RABBITS, THE URINARY EXCRETION OF (76)ARSENIC IN THE FIRST 48 HOURS WAS LESS THAN 10% OF THE DOSE IN RATS AND 30% IN RABBITS. FOLLOWING IP INJECTION IN MICE, 75% OF THE DOSE WAS EXCRETED WITHIN THE FIRST 24 HOURS. IN ALL SPECIES TESTED, LESS THAN 10% OF THE TOTAL ... WAS EXCRETED IN THE FECES. UNLIKE RABBITS, RATS RETAIN MOST OF THE INJECTED DOSE IN THE BLOOD FOR A PROLONGED PERIOD. TISSUE DISTRIBUTION STUDIES REVEALED HIGHEST LEVELS OF (76)ARSENIC IN THE BLOOD AND SPLEEN OF RATS, IN THE LIVER, KIDNEYS AND LUNGS OF RABBITS AND IN THE LIVER, KIDNEYS AND SPLEEN OF MICE.
For more Absorption, Distribution and Excretion (Complete) data for SODIUM ARSENITE (9 total), please visit the HSDB record page.

Metabolism Metabolites

The urinary metabolites of sodium arsenite have been investigated in rabbits given sodium arsenite and water-soluble dimercaptans. Rabbits injected sc with NaAsO2 (1 mg arsenic/kg) were given im 1 hr later, either saline, 2,3-dimercapto-1-propanesulfonic acid, mesodimercaptosuccinic acid, or N-(2,3-dimercaptopropyl)phthalamidic acid at 0.2 mmol/kg. Arsenic metabolites in urine collected from treated rabbits were isolated by combined anion-cation-exchange chromatography. Column fractions were acid-digested and analyzed for arsenic by direct hydride-flame atomic absorption spectrophotometry. The relative amounts of inorganic arsenic, methylarsonate, and dimethylarsinate found in 0 to 24 hr urine of rabbits given only sodium arsenite agreed closely with those reported for human subjects given arsenite po. This finding suggests that the rabbit biotransforms arsenite in a manner very similar to humans. The urinary excretion of total arsenic between 0 and 24 hr was elevated after dimercaptan administration. but urinary excretion of total arsenic between 0 and 48 hr was unaffected. This result indicates that the action of these dimercaptans occurs early after treatment. In addition, the dimercaptans influenced differently the amounts of the arsenic metabolites excreted in the urine between 0 and 24 hr. 2,3-Dimercapto-1-propanesulfonic acid, mesodimercaptosuccinic acid, or 2,3-dimercapto-1-propanesulfonic acid increased arsenite excretion but decreased dimethylarsinate excretion. 2,3-dimercapto-1-propanesulfonic acid or N-(2,3-dimercaptopropyl)phthalamidic acid treatment increased methylarsonate excretion but mesodimercaptosuccinic acid did not. Arsenate excretion increased after 2,3-dimercapto-1-propanesulfonic acid or mesodimercaptosuccinic acid, treatment but was not affected by N-(2,3-dimercaptopropyl)phthalamidic acid treatment. These results suggest that the dimercaptans, in addition to increasing arsenic excretion, also influence the biotransformation of arsenite to less toxic species. The different effects on the urinary excretion of arsenic metabolites suggest that these dimercaptan metal binding agents have mechanisms of action in addition to simple chelation of inorganic arsenic.
The fungi Candida hemicola biotransforms sodium arsenite to trimethyl arsine.
Cows and dogs were fed sodium arsenite and sodium arsenate daily for five days. Urine was collected and analyzed for methylarsenate and inorganic arsenate. In the cow, the levels rose to 0.1 to 0.5 and 1.0 to 4.0 ppm, respectively. When cows were returned to normal diets, all values returned to control levels (0.02 to 0.10 ppm and 0.1 to 0.2 ppm). In dogs, arsenite feeding produced identical peak values 5.0 to 7.0 ppm for both methylarsenate and inorganic arsenate. Feeding of sodium arsenate to dogs produced a rise to 10 ppm methylarsenate and 5.0 ppm inorganic arsenate. Six days after withdrawal from the arsenic-containing diet, all values reached control levels ... .
Mice were administered im 1.3 mg As(III)/kg after exposure to a toxic concentration of sodium arsenite (250 mg As(III)/l) for 2, 6 and 8 days. Whereas mice not exposed to the treated drinking water excreted one-half the im administered As(III), those mice previously exposed to the treated water excreted 80% of the applied As(III) as As(V) in 2 days; more than 95%, after 4 days; and after 8 days only traces of As(III) were present ... .
Cultured BALB/3T3-Cl-A31-1-1 mouse embryo cells were used to study the cytotoxicity, neoplastic transformation, and metabolic reduction or oxidation of trivalent arsenic, in the form of sodium arsenite (arsenic(3+)), and pentavalent arsenic, in the form of sodium arsenate (arsenic(5+)). Uptake of arsenic(3+) and arsenic(5+) by the cells was highest during the first hour and was dose dependent; cells treated with equimolar concn of the agents demonstrated four fold greater uptake for arsenic(3+) than for arsenic(5+). Arsenic(3+) was more cytotoxic than arsenic(5+), although no differences were apparent between the two products with respect to total arsenic in the cells. The relative transformation activity for arsenic(3+) compared to arsenic(5+) was equal to about 4:1. Arsenic(5+) showed a high rate of intracellular metabolic reduction; arsenic(5+) exposure yielded more than 70 percent arsenic(3+) in cytosol, as compared to 100 percent for arsenic(3+) exposure. Ion exchange chromatography did not detect any methylated metabolites. In cell free medium incubations, up to 30 percent of arsenic(3+) was oxidized to arsenic(5+), as compared to only 4 percent oxidation in the presence of cells. Unchanged arsenic(5+) was recovered following its incubation in cell free medium, while the presence of cells resulted in the generation of up to 5 percent arsenic(3+), in a dose dependent manner. The reduction of arsenic(5+) to arsenic(3+) by the cells was inhibited up to 25 percent by depletion of glutathione with diethylmaleate. The authors conclude that arsenic(3+) is responsible for the cytotoxic and transforming action of inorganic arsenic.
Arsenic is absorbed mainly by inhalation or ingestion, as to a lesser extent, dermal exposure. It is then distributed throughout the body, where it is reduced into arsenite if necessary, then methylated into monomethylarsenic (MMA) and dimethylarsenic acid (DMA) by arsenite methyltransferase. Arsenic and its metabolites are primarily excreted in the urine. Arsenic is known to induce the metal-binding protein metallothionein, which decreases the toxic effects of arsenic and other metals by binding them and making them biologically inactive, as well as acting as an antioxidant. (L20)

Wikipedia

Sodium metaarsenite
Sodium_arsenite

Use Classification

Agrochemicals -> Pesticides
Hazard Classes and Categories -> Carcinogens, Teratogens
HERBICIDES

Methods of Manufacturing

By the controlled interaction of caustic soda and arsenious oxide.
Arsenic trioxide is dissolved in a solution of sodium carbonate or sodium hydroxide and boiled.

General Manufacturing Information

Arsenenous acid, sodium salt (1:1): ACTIVE
COMMERCIAL PRODUCT KNOWN AS SODIUM ARSENITE WAS AT ONE TIME THOUGHT TO BE SODIUM-META-ARSENITE, SODIUM ARSENITE BUT IS NOW CONSIDERED TO BE A SOLID SOLN OF THE REACTANTS RATHER THAN A DEFINITE CMPD.
DO NOT USE MILK FROM DIPPED ANIMALS FOR SEVERAL DAYS AFTER DIPPING OR WITHIN WK AFTER WORMING WITH IT. DO NOT SLAUGHTER ANIMALS WITHIN WK AFTER TREATMENT. WHEN USED AS HERBICIDE FOR AQUATIC PLANTS, POND WATER WILL KILL LIVESTOCK WHEN FISH ARE UNAFFECTED.
20 ppm and 24.6 ppm sodium arsenite applied to an unspecified soil type increased yield in potatoes.
ALKALI ARSENITES WERE USED EXTENSIVELY FOR DESTROYING POTATO STEMS. POTENTIAL RISKS TO BOTH HUMAN & ANIMAL POPULATION PROVED SO GREAT THAT THESE CMPD WERE WITHDRAWN FROM AGRICULTURAL USE ...

Analytic Laboratory Methods

EPA Method PMD-AS. Determination of Sodium Arsenite in Aqueous Formulations by Titration. Detection limit not specified.

Storage Conditions

STORAGE: CONTAINERS MUST BE AIR-TIGHT.
Protect container against physical damage. Store in well ventilated area away from food or food products and combustible materials. /Inorganic arsenic cmpd/

Interactions

... /THE/ PROTECTIVE EFFECT OF ARSENIC AGAINST SELENIUM POISONING /WAS FOUND WHEN/ SODIUM ARSENITE (5 PPM) IN DRINKING WATER REDUCED LIVER DAMAGE IN RATS ON DIET CONTAINING SELENIUM @ 15 PPM IN SELENIFEROUS WHEAT. ... SODIUM ARSENITE ... MOST EFFECTIVE IN ENHANCING BILIARY EXCRETION OF SELENIUM ... .
THE IP ADMIN OF THE SODIUM SALT OF 2,3-DIMERCAPTO-1-PROPANESULFONIC ACID OR MESO-DIMERCAPTOSUCCINIC ACID (DMSA) (0.80 MMOL/KG) IMMEDIATELY AFTER AND 90 MINUTES AFTER SODIUM ARSENITE INCREASED THE LD50 OF SODIUM ARSENITE 2-FOLD, RESPECTIVELY. D-PENICILLAMINE AND N-ACETYL-DL-PENICILLAMINE DID NOT AFFECT THE LD50 UNDER THE SAME CONDITIONS. A SERIES OF POLYMERCAPTO COMPOUNDS, SOME HAVING AS MANY AS 4 MERCAPTO GROUPS PER MOLECULE, ALSO DID NOT PROTECT AGAINST SODIUM ARSENITE. THERE IS EXTENSIVE EXPERIMENTAL AND CLINICAL INFORMATION ABOUT SODIUM SALT OF 2,3-DIMERCAPTO-1- PROPANESULFONIC ACID AND MESO-DIMERCAPOTOSUCCINIC ACID AVAILABLE IN THE SOVIET AND CHINESE LITERATURE WHERE THESE AGENTS ARE KNOWN AS UNITHIOL OR UNITHIOL AND SUCCIMER, RESPECTIVELY.
SODIUM ARSENITE (160 PPM ARSENIC) INCREASED THE INCIDENCE OF DIETHYLNITROSAMINE (30 MG/KG, IP) INITIATED KIDNEY TUMOR BY ACTING AS A PROMOTER CARCINOGEN. ARSENIC BY ITSELF DID NOT CAUSE ANY TUMORS.
meso-Dimercaptosuccinic acid, and N-(2,3-dimercapto-1-propanesulfonic acid, sodium salt, and N-(2,3-dimercaptopropyl)-pthalamidic acid are water soluble analogs of 2,3-dimercapto-1-propanol. The relative effectiveness or therapeutic index of these dimercapto compounds in protecting mice from the lethal effects of an LD99 of sodium arsenite is meso-Dimercaptosuccinic acid greater than N-(2,3-dimercapto-1-propanesulfonic acid, sodium salt greater than N-(2,3-dimercaptopropyl)-pthalamidic acid greater than 2,3-dimercapto-1-propanol, in the magnitude of 42:14:4:1, respectively. N-(2,3-dimercapto-1-propanesulfonic acid, sodium salt, N-(2,3-dimercaptopropyl)-pthalamidic acid, or meso-Dimercaptosuccinic acid will mobilize tissue arsenic. 2,3-Dimercapto-1-propanol, however increases the arsenic content of the brain of rabbits injected with sodium arsenite. These results raise the question as to the appropriateness of 2,3-dimercapto-1-propanol as the treatment for systemic arsenic poisoning. Either meso-Dimercaptosuccinic acid or N-(2,3-dimercapto-1-propanesulfonic acid, sodium when given sc or po, will protect administered Lewisite. N-(2,3-dimercapto-1-propanesulfonic acid, sodium salt and meso-Dimercaptosuccinic acid have promise as prophylactics for the prevention of the vesicant action action of Lewisite. The sodium arsenite inhibition of the pyruvate dehydrogenase (PDH) complex can be prevented and reversed in vitro or in vivo by N-(2,3-dimercapto-1-propanesulfonic, meso-Dimercaptosuccinic acid, N-(2,3-dimercaptopropul)-pthalamidic acid or 2,3-dimercapto-1-propanol. Of them all, N-(2,3-dimercapto-1-propanesulfonic acid, sodium salt is most potent and BAL appears to be the least potent.
For more Interactions (Complete) data for SODIUM ARSENITE (8 total), please visit the HSDB record page.

Stability Shelf Life

SLOWLY CONVERTED IN SOLN TO ARSENATES BY ATMOSPHERIC OXYGEN; IN DRY STATE DECOMP BY ATMOSPHERIC CO2. /ARSENITES OF ALKALI METALS/

Dates

Last modified: 08-15-2023

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